molecular formula C5H15BrNO3P B14313100 N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide CAS No. 113347-61-8

N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide

Cat. No.: B14313100
CAS No.: 113347-61-8
M. Wt: 248.06 g/mol
InChI Key: PRALFCSIYZWCDG-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide is an organic compound belonging to the class of phosphocholines. It is characterized by the presence of a phosphono group attached to an ethanaminium moiety, which is further substituted with three methyl groups. This compound is known for its therapeutic applications, particularly in hepatobiliary dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide typically involves the reaction of trimethylamine with 2-bromoethanol, followed by phosphorylation. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide involves its interaction with specific molecular targets such as C-reactive protein and epididymal sperm-binding protein 1. These interactions can modulate various biochemical pathways, leading to its therapeutic effects. The compound’s ability to interact with these targets is attributed to its unique structural features .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride
  • N,N,N-Trimethyl-2-phosphonoethanaminium

Uniqueness

N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical reactivity and biological activity compared to its chloride counterpart. This uniqueness makes it particularly valuable in certain therapeutic and industrial applications .

Properties

CAS No.

113347-61-8

Molecular Formula

C5H15BrNO3P

Molecular Weight

248.06 g/mol

IUPAC Name

trimethyl(2-phosphonoethyl)azanium;bromide

InChI

InChI=1S/C5H14NO3P.BrH/c1-6(2,3)4-5-10(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H

InChI Key

PRALFCSIYZWCDG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCP(=O)(O)O.[Br-]

Origin of Product

United States

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